Cas no 1805265-76-2 (2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde)

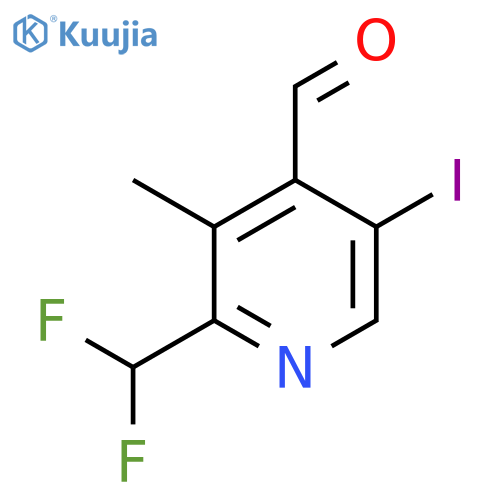

1805265-76-2 structure

商品名:2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde

CAS番号:1805265-76-2

MF:C8H6F2INO

メガワット:297.04062128067

CID:4891544

2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde

-

- インチ: 1S/C8H6F2INO/c1-4-5(3-13)6(11)2-12-7(4)8(9)10/h2-3,8H,1H3

- InChIKey: WOJVAYUFDQXMSF-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(F)F)C(C)=C1C=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 30

2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029024872-250mg |

2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde |

1805265-76-2 | 95% | 250mg |

$1,058.40 | 2022-04-01 | |

| Alichem | A029024872-1g |

2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde |

1805265-76-2 | 95% | 1g |

$2,837.10 | 2022-04-01 | |

| Alichem | A029024872-500mg |

2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde |

1805265-76-2 | 95% | 500mg |

$1,634.45 | 2022-04-01 |

2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

1805265-76-2 (2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量